

Physicochemical properties of 6-Methyl-4-phenyl-2-chromanol

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Compound of Interest

Compound Name: 6-Methyl-4-phenyl-2-chromanol

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An In-depth Technical Guide to the Physicochemical Properties of **6-Methyl-4-phenyl-2-chromanol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of **6-Methyl-4-phenyl-2-chromanol** (CAS No: 209747-04-6). As a notable impurity in the manufacturing of the antimuscarinic agent Tolterodine and a compound with intrinsic antioxidant properties, a thorough understanding of its chemical and physical behavior is critical for quality control, drug safety, and formulation development.^{[1][2]} This document synthesizes available data and outlines robust analytical methodologies for its identification, quantification, and characterization, offering field-proven insights for professionals in pharmaceutical development and chemical research.

Introduction: A Molecule of Dual Significance

6-Methyl-4-phenyl-2-chromanol is a heterocyclic organic compound belonging to the chromanol family.^[1] Its structure, featuring a chroman core substituted with methyl and phenyl groups, gives rise to specific stereochemical and electronic properties that dictate its behavior. The primary relevance of this molecule in the pharmaceutical industry stems from its identification as a process-related impurity in the synthesis of Tolterodine.^{[1][2]} Regulatory

frameworks necessitate the precise identification, quantification, and control of such impurities to ensure the safety and efficacy of the final drug product.

Beyond its role as an impurity, the chromanol scaffold is recognized for its biological activities, particularly antioxidant capabilities derived from the phenolic hydroxyl group's ability to scavenge free radicals.^[1] This suggests potential, albeit less explored, applications for **6-Methyl-4-phenyl-2-chromanol** and its derivatives in fields such as cosmetics or as a starting material for novel therapeutic agents.^[1] This guide provides the foundational physicochemical knowledge required to support both impurity management and exploratory research.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of all subsequent scientific investigation. **6-Methyl-4-phenyl-2-chromanol** is defined by a unique set of identifiers and a distinct molecular architecture.

Core Identifiers

A summary of the key identifiers for **6-Methyl-4-phenyl-2-chromanol** is presented in Table 1.

Identifier	Value	Source(s)
CAS Number	209747-04-6	[1] [2] [3] [4]
IUPAC Name	6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol	[1] [4]
Molecular Formula	C ₁₆ H ₁₆ O ₂	[1] [3] [4]
Molecular Weight	240.30 g/mol	[2] [3] [4]
Canonical SMILES	<chem>CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O</chem>	[1] [4]
InChI Key	JGRSOLBFAHJDTL-UHFFFAOYSA-N	[1] [4]

Molecular Structure

The structure of **6-Methyl-4-phenyl-2-chromanol** features a dihydropyran ring fused to a substituted benzene ring. The phenyl group at position 4 and the hydroxyl group at position 2 can exist in different stereoisomeric forms (cis/trans), leading to diastereomers. The commercial material is often supplied as a racemic mixture of these diastereomers.^[2]

Caption: 2D Chemical Structure of **6-Methyl-4-phenyl-2-chromanol**.

Physicochemical Properties

The physicochemical properties of a compound govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its behavior in analytical systems. The known and predicted properties for **6-Methyl-4-phenyl-2-chromanol** are summarized in Table 2.

Property	Value	Type	Source(s)
Melting Point	80-81 °C	Experimental	[2]
Boiling Point	377.2 ± 42.0 °C	Predicted	[2]
Density	1.173 ± 0.06 g/cm ³	Predicted	[2]
pKa	12.71 ± 0.40	Predicted	[2]
LogP	3.22780	Predicted	[2]
XLogP3	3.6	Computed	[2][4]
Hydrogen Bond Donors	1	Computed	[2]
Hydrogen Bond Acceptors	2	Computed	[2]
Rotatable Bond Count	1	Computed	[2]
Polar Surface Area (PSA)	29.46 Å ²	Computed	[2]
Exact Mass	240.115029749 Da	Computed	[4]

Insight: The predicted LogP value of ~3.6 suggests that the molecule is moderately lipophilic. This implies low aqueous solubility but good permeability across biological membranes and strong retention in reversed-phase chromatography systems. The presence of a single hydrogen bond donor (the hydroxyl group) and two acceptors (the hydroxyl and ether oxygens) allows for limited interaction with polar solvents.

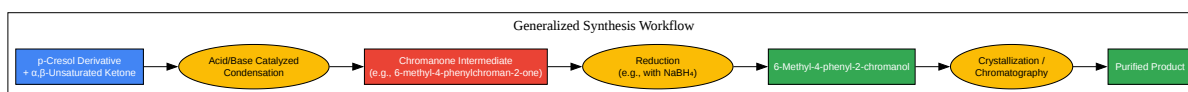
Synthesis and Manufacturing Considerations

Understanding the synthesis of **6-Methyl-4-phenyl-2-chromanol** is key to controlling its formation as an impurity. Several synthetic routes can lead to the chromanol scaffold.

General Synthesis Pathways

Common methods for synthesizing chromanol derivatives include:

- **Condensation Reactions:** A primary route involves the acid- or base-catalyzed condensation of a substituted phenol (like p-cresol) with a suitable α,β -unsaturated aldehyde or ketone (like chalcone).[1]
- **Heck Reaction:** This palladium-catalyzed reaction can be used to couple aryl halides with alkenes to form key intermediates for chromanol ring construction.[1]
- **Structural Relationship to Tolterodine:** In the context of Tolterodine synthesis, this compound can arise as an impurity from the incomplete reduction or over-reduction of a ketone intermediate, 6-methyl-4-phenylchroman-2-one.[1] Inadequate purification during the crystallization steps can lead to its retention in the final active pharmaceutical ingredient (API).[1]



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Caption: High-level workflow for the synthesis of **6-Methyl-4-phenyl-2-chromanol**.

Analytical Methodologies for Characterization

A self-validating analytical system is crucial for ensuring the identity, purity, and stability of a chemical substance. The following protocols are grounded in standard pharmaceutical analysis principles.

Chromatographic Analysis: Purity and Quantification by HPLC-UV

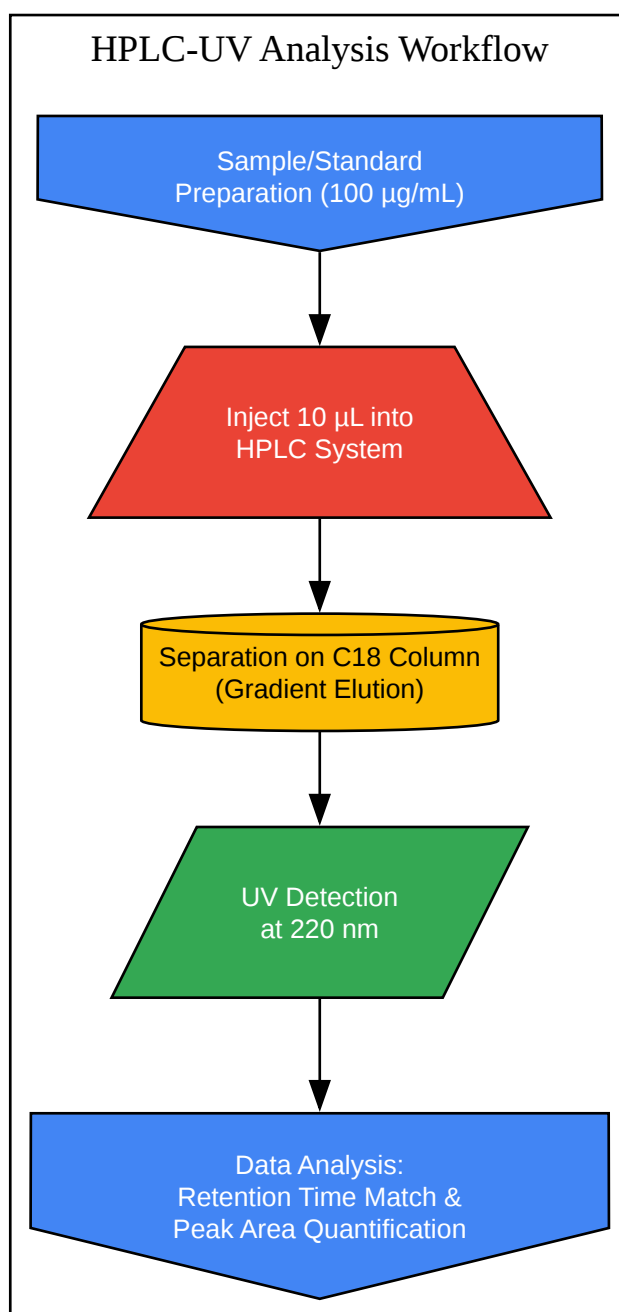
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for separating and quantifying impurities in pharmaceutical materials. A reversed-phase method is ideal for this molecule's moderate lipophilicity.

Protocol: Reversed-Phase HPLC-UV Method

- System Preparation:
 - HPLC System: A quaternary pump system with an autosampler and a UV/Vis detector.
 - Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size). Maintain column temperature at 30 °C.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Rationale: The C18 column provides excellent hydrophobic retention for the phenyl and chroman moieties. The acidic mobile phase (formic acid) ensures the phenolic hydroxyl group remains protonated, leading to sharp, symmetrical peaks.
- Standard and Sample Preparation:
 - Diluent: Acetonitrile/Water (50:50, v/v).
 - Standard Solution: Accurately weigh ~5 mg of **6-Methyl-4-phenyl-2-chromanol** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to

achieve a concentration of 100 µg/mL.

- Sample Solution: Prepare the test article (e.g., Tolterodine API) at a concentration of 1 mg/mL in the diluent.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Detection Wavelength: 220 nm.
 - Rationale: 220 nm is chosen to capture the electronic transitions of the benzene rings, ensuring high sensitivity.
 - Gradient Elution:
 - 0-2 min: 40% B
 - 2-15 min: 40% to 90% B
 - 15-18 min: 90% B
 - 18.1-22 min: 40% B (re-equilibration)
- Data Analysis:
 - Identify the peak for **6-Methyl-4-phenyl-2-chromanol** in the sample chromatogram by comparing its retention time with the reference standard.
 - Quantify the amount of the impurity using the peak area and the response factor from the standard injection.



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Caption: Experimental workflow for HPLC-UV analysis.

Spectroscopic Identification

While public databases have limited spectral data for this specific compound, its structure allows for predictable outcomes in standard spectroscopic analyses.[4]

- ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons (multiplets, ~7.0-7.5 ppm), a singlet for the methyl group (~2.3 ppm), and characteristic signals for the diastereotopic protons on the dihydropyran ring, including the proton adjacent to the hydroxyl group.
- Mass Spectrometry (MS): In an electron ionization (EI) source, the molecular ion peak [M]⁺ would be expected at m/z 240. Key fragmentation patterns would likely involve the loss of water (m/z 222) and cleavage of the dihydropyran ring.
- Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak for the O-H stretch (~3200-3600 cm⁻¹), C-H stretches for aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=C stretching in the aromatic rings (~1500-1600 cm⁻¹), and a prominent C-O stretching band for the ether linkage (~1200-1250 cm⁻¹).

Experimental Determination of LogP

The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. The OECD Guideline 107 shake-flask method provides a robust protocol.

Protocol: Shake-Flask Method for LogP Determination

- Preparation: Prepare a stock solution of **6-Methyl-4-phenyl-2-chroman-3-ol** in n-octanol (pre-saturated with water).
- Partitioning: Add a known volume of the octanol stock solution to a separatory funnel containing a known volume of water (pre-saturated with octanol).
- Equilibration: Shake the funnel vigorously for 5 minutes, then allow the layers to separate completely (centrifugation may be required to break emulsions).
- Analysis: Carefully separate the aqueous and octanol phases. Determine the concentration of the analyte in each phase using the HPLC-UV method described in section 5.1.
- Calculation: Calculate LogP using the formula: $\text{LogP} = \log_{10} \left(\frac{[\text{Concentration}]_{\text{octanol}}}{[\text{Concentration}]_{\text{aqueous}}} \right)$.

Biological Context and Potential Applications

Antioxidant Activity

The chromanol structure is related to Vitamin E (tocopherol), a well-known natural antioxidant. The phenolic hydroxyl group on the aromatic ring of **6-Methyl-4-phenyl-2-chromanol** allows it to act as a radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS).[1] This mechanism helps combat oxidative stress, which is implicated in aging and various diseases.[1] This intrinsic property suggests potential utility in:

- Pharmaceuticals: As a scaffold for developing drugs targeting oxidative stress-related conditions.[1]
- Cosmetics: As an active ingredient in anti-aging skincare formulations.[1]
- Food Industry: As a preservative to prevent lipid peroxidation and enhance the shelf-life of food products.[1]

Toxicological Profile and Impurity Control

As an impurity in Tolterodine, the primary concern is its potential toxicity and impact on the drug's safety profile. While specific toxicological data for this compound is not widely available, regulatory agencies require that any impurity present above a certain threshold (typically 0.15%) be characterized and controlled. The analytical methods outlined in this guide are essential for meeting these regulatory requirements and ensuring patient safety.

Conclusion

6-Methyl-4-phenyl-2-chromanol is a molecule with significant relevance in the pharmaceutical sciences, both as a critical process impurity and as a compound with potential biological activity. Its moderately lipophilic nature and chromanol structure define its behavior in analytical and biological systems. The robust HPLC methodology presented here provides a reliable framework for its quantification and control, while an understanding of its physicochemical properties is essential for troubleshooting manufacturing processes and exploring its potential applications. This guide serves as a foundational resource for scientists and researchers engaged in the development, manufacturing, and analysis of pharmaceuticals where this compound is of interest.

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